molecular formula C18H17Cl2N5O2 B2582101 2,5-dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1001943-57-2

2,5-dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2582101
CAS No.: 1001943-57-2
M. Wt: 406.27
InChI Key: FVGGTDAFALGLLY-UHFFFAOYSA-N
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Description

The compound 2,5-dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a structurally complex molecule featuring a benzamide core linked to a substituted pyrimidinone-pyrazole hybrid.

Properties

IUPAC Name

2,5-dichloro-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O2/c1-4-12-10(3)21-18(23-16(12)26)25-15(7-9(2)24-25)22-17(27)13-8-11(19)5-6-14(13)20/h5-8H,4H2,1-3H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGTDAFALGLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, also known as F269-0528, is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activity, particularly focusing on its antifungal, anticancer, and antiviral properties.

The molecular formula of this compound is C18H17Cl2N5O2C_{18}H_{17}Cl_2N_5O_2 with a molecular weight of approximately 378.2 g/mol. The structure includes a benzamide moiety linked to a pyrazole and pyrimidine scaffold, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrimidine and pyrazole rings followed by chlorination and amide bond formation. The detailed synthetic pathway can be found in literature focusing on similar compounds in the class of heterocycles.

Antifungal Activity

Research has demonstrated that compounds with similar structural features exhibit significant antifungal properties. A study on 1,6-dihydropyrimidines indicated that certain derivatives showed promising antifungal activity against various fungal strains. The quantitative structure–activity relationship (QSAR) studies highlighted key descriptors influencing antifungal efficacy, suggesting that modifications in the molecular structure could enhance biological activity against fungal pathogens .

Anticancer Activity

Pyrimidine derivatives have been well-documented for their anticancer properties. The mechanisms often involve inhibition of key enzymes involved in nucleic acid synthesis or interference with DNA replication processes. For instance, compounds similar to this compound have shown activity against various cancer cell lines through mechanisms such as kinase inhibition and incorporation into RNA/DNA .

Compound Activity IC50 (µM) Mechanism
F269-0528AnticancerTBDKinase inhibition
Similar DerivativeAnticancer~10DNA polymerase inhibition

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Studies indicate that derivatives with similar frameworks can inhibit viral replication effectively. For example, pyrazolecarboxamide hybrids have shown significant inhibitory effects against Hepatitis C Virus (HCV), with selectivity indices suggesting low cytotoxicity alongside high antiviral efficacy .

Case Studies

  • Antifungal Efficacy : A study evaluated a series of pyrimidine derivatives against Candida species and demonstrated that modifications in the substituents significantly influenced antifungal potency.
  • Anticancer Mechanisms : Research published in Journal of Medicinal Chemistry reported that certain pyrimidine-based compounds exhibited selective toxicity against cancer cells while sparing normal cells, indicating their potential for therapeutic applications .
  • Antiviral Studies : A recent investigation into pyrazole derivatives highlighted their ability to inhibit RSV replication at micromolar concentrations, establishing a foundation for further development as antiviral therapeutics .

Scientific Research Applications

Medicinal Applications

1. Antifungal Activity
Research indicates that derivatives of 1,6-dihydropyrimidines, similar to 2,5-dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, exhibit antifungal properties. QSAR (Quantitative Structure–Activity Relationship) studies have been utilized to optimize the antifungal activity of such compounds by analyzing structural requirements for efficacy against fungal pathogens .

2. Anticancer Potential
The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the pyrimidine and pyrazole rings may enhance the interaction with cellular targets involved in cancer progression .

3. Enzyme Inhibition
Enzyme inhibitors derived from similar chemical classes have shown promise in modulating biological pathways. Specifically, inhibitors targeting kinases or proteases could be developed based on the scaffold provided by this compound .

Agricultural Applications

1. Agrochemical Development
Compounds with similar structures are often explored as potential agrochemicals due to their ability to disrupt pest and pathogen life cycles. The unique chemical properties may allow for the development of new fungicides or herbicides that are effective against resistant strains .

2. Plant Growth Regulators
Research into plant growth regulators has highlighted the role of nitrogenous heterocycles in promoting plant growth and resistance to stress. The application of this compound as a growth regulator could enhance crop yields under suboptimal conditions.

Case Studies

Case Study 1: Antifungal Activity Assessment
A study conducted on a series of 1,6-dihydropyrimidine derivatives demonstrated that modifications on the pyrimidine ring significantly influenced antifungal activity against various strains of fungi. The results indicated that compounds with electron-withdrawing groups exhibited enhanced efficacy .

Case Study 2: Synthesis and Biological Evaluation
Another study synthesized derivatives based on the pyrazole and pyrimidine framework, evaluating their cytotoxicity against cancer cell lines. The findings suggested that specific substitutions led to improved selectivity and potency against target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of this compound with analogs (e.g., substituted benzamides or pyrimidinone derivatives) would typically focus on structural and electronic parameters. The evidence highlights methodologies rather than direct compound data, so the discussion below emphasizes the tools and metrics used in such comparisons.

Key Parameters for Comparison (Methodology-Driven):

Bond Lengths and Angles: SHELXL enables precise refinement of bond lengths and angles, which are critical for comparing steric and electronic effects across analogs. For example, the C-Cl bond length in the benzamide moiety or the N-C-O angle in the pyrimidinone ring can reveal substituent influences .

Torsion Angles and Conformation: WinGX and ORTEP facilitate analysis of molecular conformation. Differences in torsion angles between the pyrazole and pyrimidinone rings could indicate variations in planarity or steric hindrance among analogs .

Crystal Packing and Intermolecular Interactions :
SHELX-based refinements can identify hydrogen bonding (e.g., N-H···O) or halogen interactions (Cl···Cl), which influence solubility and stability .

Hypothetical Data Table (Illustrative Example):

Parameter Target Compound (Hypothetical) Analog A (Benzamide Derivative) Analog B (Pyrimidinone-Pyrazole) Method Used
C-Cl Bond Length (Å) 1.74 1.76 1.72 SHELXL
N-C-O Angle (°) 120.5 118.9 122.3 SHELXL
Pyrazole-Pyrimidinone Torsion (°) 15.2 18.7 12.4 ORTEP
Dominant H-Bond (Å) N-H···O (2.89) C-H···Cl (3.12) O-H···N (2.75) WinGX

Research Findings (Methodological Insights):

  • Superior Refinement with SHELXL : SHELXL’s robustness in handling high-resolution data allows accurate comparison of electron density maps, distinguishing subtle substituent effects (e.g., ethyl vs. methyl groups) .
  • ORTEP for Visualization : ORTEP’s ray-traced outputs enable clear visualization of anisotropic displacement, critical for assessing thermal motion differences between analogs .
  • Limitations : While SHELX is widely used, its reliance on manual input for twinned data may introduce variability compared to automated pipelines .

Q & A

Q. What synthetic routes are established for this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via coupling reactions using reagents like EDCI/HOBt in DMF, as demonstrated in pyrazole-carboxamide syntheses. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), base strength (e.g., K₂CO₃), and stoichiometric ratios. For example, triethylamine (2 mmol) and EDCI/HOBt (1 mmol each) under room-temperature stirring improved yields in analogous reactions . Purification via preparative TLC (PE:EA = 8:1) followed by ethanol recrystallization enhances purity .

Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should be prioritized?

Prioritize 1H^1 \text{H}-NMR (e.g., pyrazole proton signals at δ 7.4–8.1 ppm), 13C^{13} \text{C}-NMR (carbonyl peaks at ~165–175 ppm), and HRMS for molecular ion validation. IR can confirm amide C=O stretches (~1636–1660 cm1^{-1}). Analytical HPLC with UV detection (λ = 254 nm) ensures purity ≥95% .

Q. How can researchers validate the compound’s stability under standard laboratory storage conditions?

Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and track changes in melting points (e.g., deviations >2°C indicate instability). Use inert atmospheres (N₂) for long-term storage .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported solubility data across polar aprotic solvents?

Employ a standardized protocol: (1) pre-dry solvents, (2) use saturated solutions with sonication, (3) quantify solubility via gravimetric analysis or UV-Vis calibration curves. Compare results in DMF, DMSO, and acetonitrile under controlled temperatures (25°C ± 0.5°C) .

Q. How can computational modeling predict regioselectivity in derivatization reactions at the dichlorobenzamide site?

Use density functional theory (DFT) to calculate Fukui indices for electrophilic attack. Molecular electrostatic potential (MEP) maps can identify electron-deficient regions (e.g., ortho/para to Cl substituents). Validate predictions with kinetic experiments using substituent-specific electrophiles .

Q. What methodologies assess the environmental fate of this compound, including abiotic/biotic degradation pathways?

Follow INCHEMBIOL Project guidelines: (1) Hydrolysis studies at pH 4–9 (50°C, 72 hr), (2) Photolysis under UV light (λ = 254 nm), (3) Soil microcosm assays to track microbial degradation via LC-MS/MS. Measure half-lives (t₁/₂) and bioaccumulation factors (BCF) in model organisms .

Q. How does steric hindrance from the 3-methyl pyrazole group influence cross-coupling reactions?

Compare reaction kinetics with/without the methyl group using Suzuki-Miyaura coupling. Monitor regioselectivity via 1H^1 \text{H}-NMR and X-ray crystallography. Steric maps from Cambridge Structural Database (CSD) can quantify spatial constraints .

Q. What statistical models are suitable for analyzing structure-activity relationships (SAR) when modifying the dihydropyrimidinone core?

Apply multivariate QSAR models (e.g., CoMFA, CoMSIA) using descriptors like logP, molar refractivity, and H-bond acceptor counts. Validate with partial least squares (PLS) regression and cross-validate with bootstrapping (n = 100) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for the pyrimidinone moiety?

Re-measure pKa using potentiometric titration (25°C, 0.1 M KCl) and compare with Bordwell’s DMSO-based scale. Account for solvent effects by applying the Dimroth-Reichardt ET(30)E_T(30) parameter. Cross-validate with computational pKa predictions (e.g., ACD/Labs) .

Q. What strategies reconcile conflicting bioactivity data across in vitro and in vivo models?

Conduct dose-response studies with standardized cell lines (e.g., HepG2) and compare with rodent models (e.g., Sprague-Dawley rats). Use pharmacokinetic modeling (e.g., NONMEM) to adjust for bioavailability differences. Validate metabolite profiles via HRMS .

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